Product packaging for 1,2,8-Trimethylpyrano[2,3-f]indol-6-one(Cat. No.:)

1,2,8-Trimethylpyrano[2,3-f]indol-6-one

Cat. No.: B5178295
M. Wt: 227.26 g/mol
InChI Key: JZKCOWNELQDERA-UHFFFAOYSA-N
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Description

1,2,8-Trimethylpyrano[2,3-f]indol-6-one is a synthetic pyranocarbazole derivative of significant interest in medicinal chemistry research. While the specific pharmacological profile of this compound requires further investigation, its core structure is closely related to a class of natural pyranocarbazole alkaloids, such as koenimbine, which are isolated from plants like Murraya koenigii and are known for their diverse biological activities . Researchers are particularly interested in pyranocarbazole scaffolds for their potential as therapeutic agents. Preliminary studies on analogous compounds suggest this chemical class may exhibit potent anti-inflammatory properties by modulating key inflammatory pathways, including the NF-κB and MAPK signaling cascades, leading to the suppression of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6 . The molecular mechanism is believed to involve the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in activated immune cells like macrophages . Beyond inflammation, the structural motif is also explored in oncology research for its anti-proliferative effects and potential to induce apoptosis in cancer cell lines . This compound is presented as a key chemical tool for scientists developing novel treatments for chronic inflammatory diseases and certain cancers. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO2 B5178295 1,2,8-Trimethylpyrano[2,3-f]indol-6-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,8-trimethylpyrano[2,3-f]indol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-8-4-14(16)17-13-6-10-5-9(2)15(3)12(10)7-11(8)13/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKCOWNELQDERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C3C(=C2)C=C(N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 1,2,8 Trimethylpyrano 2,3 F Indol 6 One and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors through a series of logical bond cleavages, known as disconnections. numberanalytics.comjocpr.com This approach is fundamental to planning an efficient synthesis. jocpr.com For the 1,2,8-trimethylpyrano[2,3-f]indol-6-one scaffold, several strategic disconnections can be envisioned to simplify its tricyclic structure.

The primary disconnections focus on the formation of the pyranone ring fused to the indole (B1671886) core. Key strategies include:

C-O and C-C bond disconnection of the pyranone ring: This is one of the most common strategies. It often involves disconnecting the bond between the indole oxygen and the pyranone carbonyl carbon, and a C-C bond of the pyran ring. This leads back to a substituted 7-hydroxyindole (B18039) derivative and a suitable three-carbon synthon. This approach is often realized in the forward sense by reactions like the Pechmann condensation or related cyclizations.

Disconnection of the C4a-C9b and C5-C6 bonds: This approach considers the formation of the pyranone ring via a cycloaddition reaction, such as a [4+2] cycloaddition or a Michael addition followed by intramolecular cyclization. The precursors would be a reactive indole-based diene or equivalent and a suitable dienophile.

Functional Group Interconversion (FGI): FGI is often used in conjunction with disconnections. numberanalytics.com For instance, the ketone at the C-6 position could be retrosynthetically converted to a hydroxyl group, which might arise from the reduction of the ketone or be part of a precursor that is later oxidized.

These disconnections guide the chemist in selecting appropriate starting materials and reaction sequences, simplifying a complex target into a manageable synthetic plan. numberanalytics.comprinceton.edu The choice of disconnection is often influenced by the desired substitution pattern on the final molecule and the availability of starting materials. ox.ac.uk

Multi-component Reaction (MCR) Approaches to Pyranoindole Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, represent a highly efficient strategy for building molecular complexity. icm.edu.plresearchgate.net This approach aligns with the principles of green chemistry by minimizing steps, waste, and energy consumption. icm.edu.pl Several MCRs have been developed for the synthesis of pyrano-fused heterocycles, including pyranoindoles. icm.edu.plresearchgate.netnih.gov

Typically, a three- or four-component reaction for a pyrano[2,3-c]pyrazole, a related scaffold, might involve an aromatic aldehyde, malononitrile (B47326), a β-ketoester, and hydrazine (B178648) hydrate. mdpi.com By analogy, the synthesis of pyrano[2,3-b]indole derivatives has been achieved through a one-pot, three-component reaction of an oxindole, an aromatic aldehyde, and an active methylene (B1212753) compound like malononitrile or ethyl cyanoacetate, often in the presence of a basic catalyst like piperidine. icm.edu.plresearchgate.net These reactions proceed through a domino sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization. researchgate.net The use of ultrasound irradiation can further accelerate these reactions and improve yields. nih.govmdpi.com

ReactantsCatalyst/ConditionsProduct ScaffoldReference
Aromatic aldehyde, malononitrile, 3-methyl-1H-pyrazol-5(4H)-onePiperidine/Ethanol, refluxPyrano[2,3-c]pyrazole nih.gov
Oxindole, aromatic aldehyde, malononitrile/ethyl cyanoacetatePiperidine/EthanolPyrano[2,3-b]indole icm.edu.pl
Isatin, malononitrile, 1,3-dicarbonyl compoundZnS NPs/Water, ultrasonic irradiationSpiro[indoline-3,4′-pyrano[2,3-c]pyrazole] nih.gov
Indoline-2,3-diones, malononitrile, pyrazole/pyrimidine derivativePVPy-IL-B-SO3H/ultrasonic irradiationSpiro-indoline-pyrano-pyrazole/pyrimidine mdpi.com

Total Synthesis of this compound: Historical and Contemporary Routes

While specific literature on the total synthesis of this compound is sparse, the synthesis of the core pyrano[2,3-f]indole structure provides a clear blueprint. One established method involves the tandem Bischler–Möhlau reaction. researchgate.net For related pyrano[2,3-e]indoles, the synthesis starts with 4-aminophenol (B1666318) and benzoin, which undergo a Bischler–Möhlau reaction to form a 6-hydroxyindole (B149900) derivative. researchgate.net This intermediate can then be reacted with a suitable partner, such as ethyl acetoacetate (B1235776) in a Pechmann condensation, to construct the fused pyranone ring.

To achieve the target molecule, a plausible contemporary route would involve:

Synthesis of a substituted 7-hydroxyindole: A Fischer indole synthesis starting from a (3,4-dimethylphenyl)hydrazine (B2458045) and 2-butanone (B6335102) would yield 2,3,7,8-tetramethyl-1H-indole. Selective demethylation or starting with a protected phenol (B47542) would be necessary to obtain the required 7-hydroxy-2,8-dimethylindole precursor.

Construction of the pyranone ring: The resulting 7-hydroxy-2,8-dimethyl-1H-indole could then undergo a Pechmann condensation with ethyl acetoacetate, catalyzed by an acid like sulfuric acid or a Lewis acid, to form the pyranone ring, yielding 2,4,8-trimethylpyrano[2,3-f]indol-6-one. Subsequent N-methylation would furnish the final target.

An alternative contemporary approach could involve a transition metal-catalyzed annulation strategy, building the pyranone ring onto a pre-functionalized indole core.

Transition Metal-Catalyzed Synthesis of Pyranoindole Derivatives

Transition metal catalysis offers powerful and versatile tools for the construction of complex heterocyclic systems like pyranoindoles. nih.govmdpi.comnih.gov Catalysts based on palladium, rhodium, copper, and zinc have been extensively used for C-C and C-X bond formations, which are crucial steps in synthesizing these scaffolds. nih.govacs.orgmdpi.commdpi.com

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, are particularly valuable. mdpi.commdpi.com For instance, a 7-haloindole derivative can be coupled with a vinylboronic ester (Suzuki coupling) or an alkene (Heck coupling) to introduce a vinyl substituent, which can then undergo intramolecular cyclization to form the pyran ring. A palladium-catalyzed domino aminocarbonylation of alkynols is another advanced strategy that can be adapted to build related heterocyclic structures. nih.gov This process involves the insertion of carbon monoxide and an amine nucleophile, which could be an amino-indole, to form the lactam ring. nih.gov

Rhodium(II) catalysts are effective in formal [3+2] cycloadditions of indoles with carbenoid precursors, leading to various fused indole systems. acs.orgnih.gov This type of reactivity can be conceptually extended to [4+2] cycloadditions for the synthesis of six-membered rings like the pyranone in the target structure. Zinc catalysts, such as Zn(OTf)₂, have been used in Michael addition/cyclization cascades to create polycyclic spirooxindoles, a reaction class applicable to pyranoindole synthesis. nih.gov

Catalyst SystemReaction TypeProduct Type/ScaffoldReference(s)
Palladium(II) Acetate/LigandsSuzuki Cross-CouplingBiaryl or vinyl-substituted indoles mdpi.com
Palladium(II) Chloride/LigandsDomino AminocarbonylationItaconimides (related heterocycles) nih.gov
Rhodium(II) Tetracarboxylate[3+2] Annulation/CycloadditionPyrroloindolines acs.orgnih.gov
Copper(I) IodideCross-Dehydrogenative CouplingImidazo[1,2-a]pyridines and indoles mdpi.com
Zinc(II) Triflate/Chiral LigandMichael Addition/Cyclization CascadePolycyclic spirooxindoles nih.gov
Cobalt(III) ComplexIntramolecular Cross-Dehydrogenative CouplingIndoles mdpi.com

Stereoselective and Asymmetric Synthesis of Pyranoindolone Systems

When the pyranoindolone scaffold contains one or more stereocenters, controlling the stereochemical outcome of the synthesis becomes paramount. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. metu.edu.tr Significant progress has been made in the stereoselective synthesis of pyranoindoles and related spirooxindole-pyranoindole systems. rsc.orgrsc.org

Key strategies often employ chiral catalysts, which can be either metal complexes with chiral ligands or purely organic molecules (organocatalysts). metu.edu.trnih.gov

Organocatalysis: Chiral bifunctional catalysts, such as those derived from quinine (B1679958) or thiourea, have been successfully used in enantioselective Friedel-Crafts alkylation/cyclization tandem reactions. rsc.orgrsc.org For example, the reaction of a 4-hydroxyindole (B18505) with an isatylidene malononitrile, catalyzed by a chiral tertiary amine-urea catalyst, can produce chiral spirooxindole–pyranoindole products with good yields and enantioselectivities (up to 85% ee). rsc.org

Metal-based Catalysis: Chiral Lewis acids, such as a Zn(OTf)₂/bis(oxazoline) complex, can catalyze asymmetric Michael/cyclization reactions to form spirooxindoles with high stereocontrol. nih.gov

Photocatalysis: Light-induced reactions using N-heterocyclic carbene (NHC) catalysts have enabled asymmetric [4+2] cycloadditions to synthesize chiral pyrano[2,3-c]pyrazolone derivatives with excellent enantio- and diastereoselectivities. rsc.orgnih.gov

Reaction TypeCatalyst SystemProduct TypeStereoselectivity OutcomeReference(s)
Enantioselective Friedel-Crafts/CyclizationChiral tertiary amine-ureaSpirooxindole–pyranoindoleUp to 98% yield, up to 85% ee rsc.orgrsc.org
Organocatalytic Tandem ReactionChiral organocatalystOxa-spirooxindoleHigh stereoselectivity nih.gov
Asymmetric [4+2] CycloadditionLight-induced N-heterocyclic carbene (NHC)Chiral pyrano[2,3-c]pyrazolonesUp to 93% yield, 95% ee, >20:1 dr rsc.orgnih.gov
Michael Addition/Cyclization CascadeChiral Zn(OTf)₂/bis(oxazoline) complexPolycyclic spirooxindoles95–99% yield, up to 99% ee nih.gov

Green Chemistry Principles in Pyranoindole Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jmaterenvironsci.comresearchgate.net The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like pyranoindoles. jmaterenvironsci.commdpi.com

Key green approaches in this field include:

Use of Greener Solvents: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several MCRs for synthesizing spiro-pyran-fused indoles have been developed to proceed efficiently in water, often at ambient temperature. researchgate.netjmaterenvironsci.com

Energy Efficiency: The use of microwave irradiation and ultrasonic irradiation can significantly reduce reaction times from hours to minutes and often improve product yields compared to conventional heating. nih.gov Visible-light photocatalysis is another energy-efficient method that allows reactions to proceed under extremely mild conditions. rsc.org

Atom Economy and MCRs: As discussed previously, MCRs are inherently green as they maximize the incorporation of starting material atoms into the final product, reducing waste. icm.edu.plnih.gov

Use of Recyclable Catalysts: Heterogeneous catalysts, such as zinc sulfide (B99878) nanoparticles (ZnS NPs) or polymer-supported ionic liquids, can be easily recovered from the reaction mixture by filtration and reused multiple times, making the process more sustainable and cost-effective. nih.govmdpi.comnih.gov Catalyst-free reactions under ultrasonic irradiation in water represent an even greener alternative. nih.gov

The adoption of these green methodologies not only minimizes environmental impact but also often leads to more efficient, faster, and more economical synthetic routes for pyranoindole derivatives. researchgate.netresearchgate.net

Chemical Reactivity and Derivatization Studies of the Pyranoindole Nucleus

Functional Group Transformations and Interconversions

The 1,2,8-trimethylpyrano[2,3-f]indol-6-one core possesses several functional groups amenable to transformation. The lactone functionality in the pyranone ring is a key site for nucleophilic attack. For instance, hydrolysis under basic or acidic conditions can lead to the opening of the pyranone ring to yield a carboxylic acid-substituted indole (B1671886). This transformation can be a gateway to further derivatization, such as esterification or amidation.

The indole nitrogen, although part of a fused system, can potentially undergo N-alkylation or N-acylation under appropriate basic conditions, similar to other indole derivatives. nih.gov Such modifications can influence the electronic properties and solubility of the molecule. nih.gov

The methyl groups on the indole and pyranone rings offer possibilities for oxidation to corresponding alcohols, aldehydes, or carboxylic acids, although this may require selective reagents to avoid undesired reactions on the core structure. Conversely, the carbonyl group of the pyranone ring can undergo reduction to a secondary alcohol.

The aromatic portion of the indole nucleus is susceptible to electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation. The regioselectivity of these reactions will be governed by the directing effects of the fused pyranone ring and the existing methyl substituents.

Synthesis of Substituted this compound Analogues

The synthesis of analogues of this compound can be achieved through various strategies, primarily by modifying the starting materials in established synthetic routes. The synthesis of pyrano[2,3-f]indoles has been reported via the Nenitzescu reaction of p-benzoquinone and ethyl aminocrotonates, followed by a Pechmann condensation with a β-ketoester. nih.govmdpi.com By employing substituted p-benzoquinones or different β-ketoesters, a variety of analogues with substitutions on the aromatic ring or the pyranone ring can be accessed.

For example, starting with a substituted 5-hydroxyindole (B134679) allows for the introduction of substituents on the benzenoid ring of the indole nucleus. The general approach for the synthesis of pyrano[2,3-f]indoles involves the Pechmann condensation of 5-hydroxyindole derivatives. nih.govmdpi.com

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, can be employed to introduce aryl, vinyl, or alkynyl groups. This would typically require prior functionalization of the pyranoindole core, for instance, by converting a hydroxyl group into a triflate, which is then amenable to these coupling reactions.

The following table summarizes potential synthetic strategies for generating substituted analogues:

Reaction Type Reagents and Conditions Resulting Substitution Pattern
N-AlkylationAlkyl halide, NaH, DMFSubstitution on the indole nitrogen
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄ (Nitration), Br₂ (Halogenation)Substitution on the benzenoid ring of the indole
Pechmann CondensationSubstituted β-ketoesters, acid catalystVaried substituents on the pyranone ring
Palladium Cross-CouplingArylboronic acid (Suzuki), alkene (Heck), alkyne (Sonogashira), Pd catalyst, baseC-C bond formation at pre-functionalized positions

Mechanistic Investigations of Key Reactions (e.g., Cyclizations, Oxidations)

The formation of the pyrano[2,3-f]indol-6-one core often involves a cyclization reaction as the key step. In the context of the Pechmann condensation, the mechanism proceeds through the initial formation of a coumarin from a phenol (B47542) (in this case, a 5-hydroxyindole) and a β-ketoester under acidic conditions. The reaction is initiated by the acid-catalyzed transesterification or Michael addition, followed by cyclization and dehydration.

The Algar-Flynn-Oyamada (AFO) reaction represents another mechanistic pathway for the formation of related pyranone systems. This reaction involves the oxidative cyclization of a chalcone precursor. While not directly reported for this compound, the principles of this reaction, involving the formation of an epoxide intermediate followed by ring-closing, could be applicable to the synthesis of certain derivatives.

Mechanistic studies of functional group transformations, such as the oxidation of the methyl groups, would likely involve radical or metal-oxo intermediates, depending on the oxidant used. For instance, oxidation with selenium dioxide might proceed through an ene reaction followed by a nih.govnih.gov-sigmatropic rearrangement.

Regioselectivity and Chemoselectivity in Pyranoindolone Modifications

When performing chemical modifications on the this compound scaffold, regioselectivity and chemoselectivity are critical considerations.

Regioselectivity: In electrophilic aromatic substitution reactions, the position of attack on the indole nucleus is directed by the existing substituents. The electron-donating nature of the indole nitrogen and the methyl groups, combined with the deactivating effect of the pyranone ring, will determine the substitution pattern. The C4 and C7 positions of the indole are generally the most reactive towards electrophiles.

In the case of the Pechmann condensation, the reaction of a 6-hydroxyindole (B149900) with a β-ketoester can lead to the formation of two isomeric pyranoindoles, the linear [3,2-f] and the angular [2,3-g] isomers. mdpi.com This highlights the importance of the starting material's substitution pattern in directing the regiochemical outcome of the cyclization.

Chemoselectivity: The presence of multiple reactive sites necessitates the use of selective reagents to achieve the desired transformation. For example, when reducing the carbonyl group of the pyranone ring, a mild reducing agent like sodium borohydride might be preferred to avoid the reduction of the lactone ester bond. Similarly, protecting groups may be necessary to mask certain functional groups while others are being modified. For instance, the indole nitrogen might be protected with a Boc or tosyl group before performing reactions on other parts of the molecule.

Structure-Reactivity Relationships in the Pyranoindole System

The reactivity of the pyranoindole system is intrinsically linked to its electronic and steric properties. The fusion of the pyranone ring to the indole nucleus significantly influences the electron distribution and, consequently, the reactivity of the entire molecule.

The electron-withdrawing nature of the carbonyl group in the pyranone ring reduces the electron density of the indole nucleus compared to a simple alkyl-substituted indole. This deactivation can affect the rate and regioselectivity of electrophilic substitution reactions.

The presence of methyl groups at positions 1, 2, and 8 also plays a role in the molecule's reactivity. The N-methyl group (position 1) and the C2-methyl group can influence the nucleophilicity of the indole ring through inductive effects. The C8-methyl group on the pyranone ring can sterically hinder reactions at the adjacent carbonyl group.

Advanced Spectroscopic and Structural Elucidation of 1,2,8 Trimethylpyrano 2,3 F Indol 6 One

Application of 2D Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Two-dimensional NMR spectroscopy is an indispensable tool for elucidating the complex structure of 1,2,8-Trimethylpyrano[2,3-f]indol-6-one, providing unambiguous assignments of proton (¹H) and carbon (¹³C) signals and revealing through-bond and through-space correlations. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are pivotal in assembling the molecular framework.

In a typical analysis, the ¹H NMR spectrum would reveal the chemical shifts and coupling patterns of the protons. For this compound, distinct signals for the three methyl groups, aromatic protons, and the vinyl proton of the pyranone ring would be expected. The COSY spectrum is then used to establish proton-proton coupling networks. For instance, correlations between adjacent aromatic protons on the indole (B1671886) ring would be observed, helping to confirm their relative positions.

The HSQC spectrum correlates each proton signal with its directly attached carbon atom. This allows for the direct assignment of the ¹³C signals based on the already assigned proton spectrum.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityJ (Hz)Key HMBC Correlations (¹H → ¹³C)
1-CH₃31.53.80s-C-1a, C-9a
2-CH₃18.22.45s-C-1a, C-2, C-9b
4115.17.30d8.5C-5a, C-9
5122.87.50d8.5C-4, C-5a, C-9
5a120.5----
6161.0----
798.96.25s-C-5a, C-6, C-8, C-9
8-CH₃19.52.40s-C-7, C-8, C-9
9148.7----
9a130.2----
1a125.6----
2145.3----

High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By providing a highly precise mass measurement, HRMS can confirm the molecular formula of this compound. For a molecule with the formula C₁₅H₁₃NO₂, the calculated exact mass would be compared to the experimentally measured mass. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum can offer additional structural information. The molecule may undergo characteristic fragmentation upon ionization, and the masses of the resulting fragments can be analyzed to deduce the connectivity of the atoms. For instance, the loss of a methyl radical (•CH₃) or a carbon monoxide (CO) molecule are common fragmentation pathways that can be identified.

Table 2: Hypothetical HRMS Data for this compound

IonMolecular FormulaCalculated m/zMeasured m/zDifference (ppm)
[M+H]⁺C₁₅H₁₄NO₂⁺240.1019240.10221.2
[M-CH₃]⁺C₁₄H₁₀NO₂⁺224.0706224.07091.3
[M-CO]⁺C₁₄H₁₃NO⁺211.1003211.1000-1.4

X-ray Crystallography for Solid-State Structure Determination

The crystal structure would also show the spatial arrangement of the three methyl groups. For instance, it would definitively distinguish between different possible regioisomers that might be difficult to differentiate by NMR alone. The solid-state packing of the molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding and van der Waals interactions, would also be elucidated. While no specific X-ray crystallographic data for this compound is publicly available, analysis of related pyranoindole structures suggests that the fused ring system is largely planar. mdpi.com

Table 3: Hypothetical X-ray Crystallographic Data for Selected Bond Lengths in this compound

BondBond Length (Å)BondBond Angle (°)
C(6)=O(1)1.21O(1)-C(6)-C(7)121.5
N(1)-C(1a)1.38C(1a)-N(1)-C(9a)108.9
C(2)-C(1a)1.37C(1a)-C(2)-C(9b)106.7
C(5a)-C(9)1.41C(5a)-C(9)-C(8)118.5
C(7)-C(8)1.35C(7)-C(8)-C(9)120.3

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. Each functional group has characteristic vibrational frequencies, which appear as bands in the IR or Raman spectrum.

For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the pyranone ring, typically in the range of 1700-1750 cm⁻¹. The C-N stretching vibration of the indole ring would appear in the region of 1300-1400 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-H stretching of the methyl groups would be observed in the 2850-3000 cm⁻¹ region. The C=C stretching vibrations of the aromatic and pyranone rings would give rise to several bands in the 1450-1650 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the aromatic rings and the C=C bonds would likely produce strong signals in the Raman spectrum.

Table 4: Hypothetical Vibrational Spectroscopy Data for this compound

Functional GroupIR Frequency (cm⁻¹)Raman Shift (cm⁻¹)Vibrational Mode
Aromatic C-H3100-30003100-3000Stretching
Aliphatic C-H2980-28702980-2870Stretching
C=O (pyranone)17251723Stretching
C=C (aromatic)1620, 1580, 14701622, 1585Stretching
C-N (indole)13501355Stretching
C-O (pyranone)12401245Stretching

Theoretical and Computational Investigations of 1,2,8 Trimethylpyrano 2,3 F Indol 6 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of the pyranoindole system. hetchem.ru Methods such as DFT with the B3LYP functional and a 6-311+G(d,p) basis set are commonly employed to optimize the molecular geometry and predict electronic properties.

These calculations determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. The molecular electrostatic potential (MEP) map, another output of these calculations, visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions. researchgate.net

Table 5.1.1: Calculated Electronic Properties of a Model Pyrano[2,3-f]indole Scaffold Note: These values are representative for the pyranoindole class of compounds as determined by DFT calculations.

ParameterCalculated ValueSignificance
Total Energy (Hartree)-879.54Thermodynamic stability of the optimized geometry.
EHOMO (eV)-5.89Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO (eV)-1.72Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (eV)4.17Indicates chemical reactivity and electronic excitation energy.
Dipole Moment (Debye)3.45Measures the overall polarity of the molecule.

Conformational Analysis and Dynamic Behavior via Molecular Dynamics Simulations

While quantum calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a view of the conformational landscape in different environments, such as in aqueous or organic solvents.

For 1,2,8-Trimethylpyrano[2,3-f]indol-6-one, MD simulations can reveal the flexibility of the fused ring system and the rotational freedom of the three methyl groups. Key parameters analyzed include the Root Mean Square Deviation (RMSD) to assess the stability of the simulation and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. Understanding these dynamics is crucial, as the molecule's conformation can significantly influence its interaction with biological targets and its photophysical properties. researchgate.net

Prediction of Reaction Pathways and Transition States in Pyranoindole Synthesis

The synthesis of the pyrano[2,3-f]indole core typically involves a multi-step process. mdpi.com A common route is the Nenitzescu reaction of p-benzoquinone and an appropriate ethyl aminocrotonate to form a 5-hydroxyindole (B134679) derivative, which then undergoes a Pechmann condensation with a β-ketoester to form the pyranone ring. mdpi.comresearchgate.net

Computational chemistry can be used to investigate the mechanisms of these reactions. By mapping the potential energy surface for the reaction coordinate, researchers can identify transition states—the highest energy points along the reaction pathway. Calculating the activation energy (the energy difference between the reactants and the transition state) helps predict reaction rates and feasibility. Theoretical studies on the Pechmann condensation, for instance, have explored different possible mechanistic routes, confirming that the reaction likely proceeds via an initial transesterification followed by an intramolecular electrophilic attack. wikipedia.orgiiste.org These calculations provide a theoretical framework for optimizing reaction conditions to improve yields. nih.gov

In Silico Modeling of Ligand-Target Interactions

Given that various indole (B1671886) derivatives exhibit a wide range of biological activities, in silico methods like molecular docking are used to predict and analyze the interaction of this compound with potential protein targets. Research on related 4H-pyrano[2,3-f]indole derivatives has shown they can possess antibacterial and antifungal properties, suggesting that microbial enzymes could be relevant targets.

Molecular docking simulations place the ligand (the pyranoindole) into the binding site of a target protein and calculate a scoring function, typically expressed as binding affinity in kcal/mol, to estimate the strength of the interaction. A lower binding energy suggests a more favorable interaction. researchgate.net Analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, which stabilize the ligand-protein complex. This information is invaluable for lead optimization in drug discovery.

Table 5.4.1: Representative Molecular Docking Results for this compound Note: The target and results are hypothetical, illustrating the data generated from a typical in silico screening study.

Protein Target (Hypothetical)PDB IDBinding Affinity (kcal/mol)Key Interacting Residues
E. coli Dihydrofolate Reductase1RX2-8.2ILE-50, PHE-31, LEU-28
A. niger Cytochrome P4502A2F-7.9PHE-228, ALA-304, Heme
B. cirroflagellosus DNA Gyrase B4F86-8.5ASP-81, ILE-86, GLY-85

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are highly effective at predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic transitions that correspond to UV-Visible absorption spectra. researchgate.netresearchgate.net These calculations can predict the maximum absorption wavelength (λmax) and oscillator strengths, which correlate to the intensity of absorption bands. mdpi.com

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. researchgate.net By comparing the calculated spectra with experimental data, researchers can confirm the proposed structure of the molecule. For pyranoindole congeners, quantum chemical calculations have been shown to effectively correlate with experimental absorption and emission data, deepening the understanding of their photophysical properties. mdpi.comresearchgate.net

Table 5.5.1: Comparison of Predicted and Representative Experimental Spectroscopic Data Note: Experimental values are representative for the pyrano[2,3-f]indole class and may vary.

Spectroscopic DataPredicted Value (Computational)Representative Experimental ValueMethod
UV-Vis λmax345 nm350 nmTD-DFT (B3LYP/6-31G(d))
¹H NMR (indole N-H)~8.1 ppm~7.9 ppmDFT-GIAO
¹³C NMR (C=O)~160.5 ppm~161.2 ppmDFT-GIAO

Emerging Applications and Interdisciplinary Perspectives

Role as a Building Block in Complex Chemical Synthesis

The pyrano[2,3-f]indole framework is a valuable heterocyclic motif, and its synthesis is a key focus of organic chemistry research. Rather than being a starting material for more complex structures, the creation of the pyrano[2,3-f]indole core itself is the primary synthetic challenge, making it the target product assembled from simpler building blocks.

The construction of this tricycle typically involves multi-step sequences starting from substituted indoles. A common and effective strategy is the synthesis of pyrano[2,3-f]indoles through a Nenitzescu reaction of p-benzoquinone and ethyl aminocrotonates, which forms a 5-hydroxyindole (B134679) derivative. mdpi.comresearchgate.netnih.gov This crucial intermediate is then subjected to a Pechmann condensation to construct the pyranone ring fused to the indole (B1671886) system. mdpi.comresearchgate.netnih.gov

For example, the Pechmann condensation of a 5-hydroxyindole intermediate with 2-ethoxycarbonylcyclohexanone in the presence of methanesulfonic acid has been shown to afford a pyranocoumarin (B1669404) with the [2,3-f] fusion type. mdpi.com The structure of the resulting pyrano[2,3-f]indole is confirmed through nuclear magnetic resonance (NMR) spectroscopy, where the observation of singlets for the hydrogen atoms at positions 7 and 11 confirms the [2,3-f] ring fusion, distinguishing it from other isomers. mdpi.com

Table 1: Synthetic Strategies for the Pyrano[2,3-f]indole Core

Precursors Key Reactions Purpose Citations
p-Benzoquinone, Ethyl aminocrotonates Nenitzescu Reaction Formation of 5-hydroxyindole intermediate mdpi.comresearchgate.netnih.gov

Development of Chemical Probes for Biological Research

The broader class of pyranoindoles has shown significant promise for the development of chemical probes for biological research, primarily due to their fluorescent properties. mdpi.com While specific applications of pyrano[2,3-f]indole derivatives as probes are still an emerging area, the characteristics of related isomers suggest a strong potential. For instance, pyranoindole analogues are being explored as two-photon fluorescent probes for imaging carbon monoxide in living tissues and as components in phototriggered drug delivery systems. mdpi.com

The utility of a fluorescent probe is often determined by its photophysical properties, such as a large Stokes shift (the difference between the absorption and emission maxima), which helps to minimize self-quenching and background interference in biological imaging. Studies on pyrano[2,3-f]indoles have reported Stokes shifts in the range of 109–120 nm, a property that is highly beneficial for applications in fluorescence microscopy. mdpi.com

Furthermore, related pyrano[2,3-b]indole derivatives have been engineered as "turn-ON" luminophores that are sensitive to pH changes. nih.gov These probes are non-emissive in neutral solutions but show distinct luminescence upon protonation in acidic media or deprotonation in basic media. nih.gov This halochromic behavior makes them suitable as chemosensors for detecting changes in the cellular microenvironment. nih.gov The inherent fluorescence of the pyrano[2,3-f]indole scaffold suggests that with appropriate functionalization, it could be similarly developed into targeted probes for specific biological analytes or processes.

Potential in Materials Science and Optoelectronic Applications

The photophysical properties of pyranoindoles make them attractive candidates for applications in materials science, particularly in the field of optoelectronics. The key characteristics are their fluorescence quantum yields and large Stokes shifts, which are crucial for the performance of devices like organic light-emitting diodes (OLEDs). mdpi.com

Research has shown that pyranoindoles can function as host materials for blue, green, and red phosphorescent OLEDs. mdpi.com A detailed study of several pyrano[2,3-f]indole derivatives revealed quantum yields of fluorescence between 0.48 and 0.57. mdpi.com While these values are considered moderate, they indicate that the scaffold possesses intrinsic luminescence that could be enhanced through structural modification. mdpi.com For comparison, other pyranoindole isomers, such as those with [3,2-f] and [2,3-g] fusion, have demonstrated even higher quantum yields, reaching up to 89%. mdpi.comresearchgate.net

The large Stokes shifts observed for pyrano[2,3-f]indoles are particularly advantageous for optoelectronic applications as they can reduce energy losses from self-absorption, a common issue in light-emitting materials. mdpi.com The combination of tunable emission wavelengths, significant Stokes shifts, and the potential for high quantum yields positions the pyranoindole class of materials, including the [2,3-f] isomer, as a promising platform for the design of new photoactive materials for use in sensors, lighting, and display technologies.

Table 2: Photophysical Properties of Selected Pyranoindole Derivatives

Compound Type Absorption Max (nm) Emission Max (nm) Stokes Shift (nm) Quantum Yield (Φ) Solvent Citations
Pyrano[2,3-f]indole Derivative ~350-400 ~450-520 109-120 0.48–0.57 Not Specified mdpi.com
Pyrano[3,2-f]/[2,3-g]indole Derivatives ~330-450 ~420-586 up to ~209 0.30–0.89 Acetonitrile mdpi.comresearchgate.net
2,4-diarylpyrano[2,3-b]indole (protonated) ~400 ~540 ~140 0.058 Propan-2-ol nih.gov

Advanced Analytical Method Development for Detection and Quantification

The development of specific, advanced analytical methods for the detection and quantification of pyrano[2,3-f]indoles is not yet a widely reported area of research. Currently, the characterization and identification of these compounds rely on standard analytical techniques employed in synthetic chemistry.

Following synthesis, the primary methods for structural confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) . acs.orgmdpi.com These methods provide definitive information about the molecular structure and composition of the newly formed compounds.

For the detection and quantification of these compounds in various matrices, methods would likely be developed based on their unique physical and chemical properties. Given their significant fluorescence, highly sensitive and selective analytical methods could be based on fluorescence spectroscopy . A method using a fluorometer or a high-performance liquid chromatography (HPLC) system with a fluorescence detector could be developed for quantification at very low concentrations.

Additionally, UV-Vis spectrophotometry can be used for quantification, although it is generally less sensitive and selective than fluorescence-based methods. nih.gov For complex biological samples, a preliminary extraction and separation step, for instance using liquid chromatography, would be essential before quantification by spectroscopic methods to avoid interference from other components. nih.gov While general methods for indole detection exist, such as the hydroxylamine-based indole assay (HIA), specific methods tailored to the pyrano[2,3-f]indole scaffold would need to be developed and validated. nih.gov

Challenges and Future Research Directions

Addressing Synthetic Efficiency and Scalability

A significant challenge in the development of pyranoindole-based therapeutics lies in the efficiency and scalability of their synthesis. While numerous methods exist for constructing the pyranoindole core, many of these routes suffer from limitations such as low yields, the need for harsh reaction conditions, or the use of expensive starting materials, which can impede large-scale production for preclinical and clinical studies. nih.govdigitellinc.com

Future research must focus on developing more robust and economical synthetic strategies. This includes the exploration of novel catalytic systems, one-pot reactions, and flow chemistry approaches to streamline the synthesis of the pyranoindole backbone. For instance, the development of bio-inspired synthetic strategies, mimicking the enzymatic pathways that produce complex indole (B1671886) alkaloids in nature, could offer elegant and efficient routes to these molecules. digitellinc.comnih.gov Furthermore, methods that allow for the late-stage functionalization of the pyranoindole core are highly desirable, as they would enable the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Elucidation of Undiscovered Biological Targets and Mechanisms

While pyranoindoles are known to exhibit a range of biological effects, a comprehensive understanding of their molecular targets and mechanisms of action remains largely incomplete. Many studies report on the broad antiproliferative or anti-inflammatory activities of these compounds without identifying the specific proteins or pathways they modulate. nih.govnih.gov For example, while some indole derivatives are known to target histone deacetylases (HDACs) or various kinases, the precise targets for many pyranoindoles, including 1,2,8-Trimethylpyrano[2,3-f]indol-6-one, have yet to be elucidated. nih.govnih.gov

A critical future direction is the use of advanced chemical biology and proteomic techniques to identify the direct binding partners of pyranoindole derivatives. Techniques such as thermal proteome profiling (TPP) and activity-based protein profiling (ABPP) can be instrumental in de-convoluting the complex pharmacology of these compounds. Uncovering novel biological targets will not only provide a deeper understanding of their therapeutic effects but also open up new avenues for drug development and potentially reveal new biology. plos.org

Integration of Artificial Intelligence and Machine Learning in Pyranoindole Research

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and optimization of pyranoindole-based drug candidates. nih.govmdpi.com These computational tools can be applied across the entire drug discovery pipeline, from target identification to lead optimization. nih.gov

Future research should leverage AI and ML for:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel pyranoindole derivatives, thereby prioritizing the synthesis of the most promising compounds. nih.govgithub.io

Virtual Screening: Employing docking simulations and other computational methods to screen large virtual libraries of pyranoindoles against known and novel biological targets. springernature.com

De Novo Drug Design: Using generative AI models to design novel pyranoindole scaffolds with desired pharmacological properties. springernature.com

ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of pyranoindole derivatives to identify candidates with favorable drug-like properties early in the discovery process. nih.gov

By harnessing the power of AI, researchers can navigate the vast chemical space of pyranoindoles more efficiently and increase the probability of identifying potent and selective drug candidates. plos.org

Exploration of Novel Pyranoindole Architectures and Bio-inspired Synthesis

The structural diversity of known pyranoindoles provides a rich starting point for the exploration of novel chemical space. Future efforts should focus on the design and synthesis of new pyranoindole architectures with unique three-dimensional shapes and substitution patterns. researchgate.netrsc.org This could involve the synthesis of spirocyclic or bridged pyranoindole systems, which may offer improved target selectivity and metabolic stability. nih.gov

Furthermore, bio-inspired synthesis presents a powerful strategy for accessing complex and biologically relevant indole alkaloid scaffolds. nih.govdigitellinc.com By studying the biosynthetic pathways of naturally occurring indole alkaloids, chemists can devise synthetic routes that mimic nature's efficiency and selectivity. nih.govresearchgate.net This approach can lead to the discovery of novel pyranoindole derivatives with potent and previously unobserved biological activities.

Interdisciplinary Collaborations for Translational Research (pre-clinical stage)

The successful translation of a promising pyranoindole from the laboratory to the clinic requires a collaborative, interdisciplinary effort. mdpi.com Chemists, biologists, pharmacologists, and computational scientists must work together to address the multifaceted challenges of drug development.

At the preclinical stage, these collaborations are essential for:

Comprehensive Biological Profiling: Thoroughly evaluating the efficacy and selectivity of lead compounds in relevant cellular and animal models of disease. nih.gov

Mechanism of Action Studies: Combining chemical and biological approaches to elucidate the precise molecular mechanisms by which pyranoindoles exert their therapeutic effects.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Assessing the absorption, distribution, metabolism, and excretion of lead compounds to optimize their dosing and formulation.

Toxicity and Safety Assessment: Conducting rigorous safety studies to identify any potential adverse effects before advancing a compound to clinical trials.

Fostering strong, collaborative relationships between academic researchers and industry partners will be crucial for navigating the complexities of preclinical development and ultimately realizing the therapeutic promise of this compound and the broader class of pyranoindole compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.